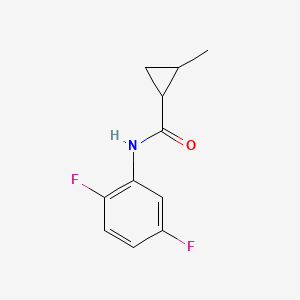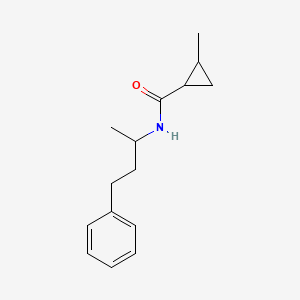![molecular formula C29H30N2O2 B4263900 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4263900.png)
2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It was developed as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide exerts its effects by binding to and activating the adenosine A3 receptor. The adenosine A3 receptor is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, cell proliferation, and apoptosis. Activation of the adenosine A3 receptor by 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide leads to the activation of various intracellular signaling pathways, including the cAMP/PKA pathway and the MAPK pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide are diverse. 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide is its specificity for the adenosine A3 receptor. This allows for the selective activation of the adenosine A3 receptor without affecting other adenosine receptors. However, one limitation of 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide. One potential direction is the development of more potent and selective adenosine A3 receptor agonists. Another direction is the investigation of the potential use of 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide in combination with other therapeutic agents. Additionally, the use of 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide in the treatment of neurodegenerative disorders warrants further investigation. Finally, the potential use of 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide in the treatment of other diseases, such as diabetes and cardiovascular disease, should be explored.
Applications De Recherche Scientifique
2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Inflammation is a common factor in many diseases, and 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide has been shown to reduce inflammation in various animal models. It has been suggested that 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide may be useful in the treatment of diseases such as asthma, arthritis, and inflammatory bowel disease.
In cancer research, 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. It has been suggested that 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide may be useful in combination with other chemotherapeutic agents to improve their efficacy.
In neurodegenerative disorders, 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide has been shown to have neuroprotective effects. It has been suggested that 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide may be useful in the treatment of diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-19(2)17-21-9-11-23(12-10-21)28-18-26(25-7-5-6-8-27(25)31-28)29(32)30-20(3)22-13-15-24(33-4)16-14-22/h5-16,18-20H,17H2,1-4H3,(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOALXBNDYAYRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyphenyl)ethyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-2-(3,4-dimethylphenyl)-N'-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-quinolinecarbohydrazide](/img/structure/B4263817.png)

![N,N'-[1,3-cyclohexanediylbis(methylene)]bis(2-methylcyclopropanecarboxamide)](/img/structure/B4263834.png)

![2-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4263848.png)
![2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4263852.png)
![6-({[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4263861.png)

![methyl 2-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4263873.png)
![5-{[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4263884.png)
![2-(1,3-benzodioxol-5-yl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4263899.png)

![methyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4263922.png)
